Cas no 2137785-61-4 (2-Propynoic acid, 3-(2-methyl-4-oxazolyl)-)

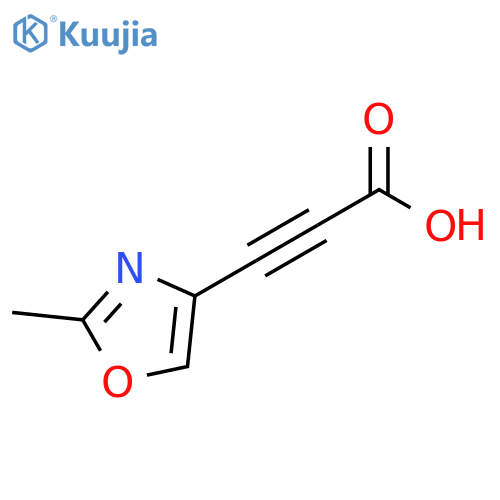

2137785-61-4 structure

商品名:2-Propynoic acid, 3-(2-methyl-4-oxazolyl)-

CAS番号:2137785-61-4

MF:C7H5NO3

メガワット:151.119501829147

CID:5299159

2-Propynoic acid, 3-(2-methyl-4-oxazolyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Propynoic acid, 3-(2-methyl-4-oxazolyl)-

-

- インチ: 1S/C7H5NO3/c1-5-8-6(4-11-5)2-3-7(9)10/h4H,1H3,(H,9,10)

- InChIKey: BSLKQNLBWONOSZ-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C#CC1=COC(C)=N1

2-Propynoic acid, 3-(2-methyl-4-oxazolyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787506-2.5g |

3-(2-methyl-1,3-oxazol-4-yl)prop-2-ynoic acid |

2137785-61-4 | 95% | 2.5g |

$1931.0 | 2024-05-22 | |

| Enamine | EN300-787506-0.5g |

3-(2-methyl-1,3-oxazol-4-yl)prop-2-ynoic acid |

2137785-61-4 | 95% | 0.5g |

$946.0 | 2024-05-22 | |

| Enamine | EN300-787506-0.25g |

3-(2-methyl-1,3-oxazol-4-yl)prop-2-ynoic acid |

2137785-61-4 | 95% | 0.25g |

$906.0 | 2024-05-22 | |

| Enamine | EN300-787506-0.05g |

3-(2-methyl-1,3-oxazol-4-yl)prop-2-ynoic acid |

2137785-61-4 | 95% | 0.05g |

$827.0 | 2024-05-22 | |

| Enamine | EN300-787506-10.0g |

3-(2-methyl-1,3-oxazol-4-yl)prop-2-ynoic acid |

2137785-61-4 | 95% | 10.0g |

$4236.0 | 2024-05-22 | |

| Enamine | EN300-787506-0.1g |

3-(2-methyl-1,3-oxazol-4-yl)prop-2-ynoic acid |

2137785-61-4 | 95% | 0.1g |

$867.0 | 2024-05-22 | |

| Enamine | EN300-787506-1.0g |

3-(2-methyl-1,3-oxazol-4-yl)prop-2-ynoic acid |

2137785-61-4 | 95% | 1.0g |

$986.0 | 2024-05-22 | |

| Enamine | EN300-787506-5.0g |

3-(2-methyl-1,3-oxazol-4-yl)prop-2-ynoic acid |

2137785-61-4 | 95% | 5.0g |

$2858.0 | 2024-05-22 |

2-Propynoic acid, 3-(2-methyl-4-oxazolyl)- 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

2137785-61-4 (2-Propynoic acid, 3-(2-methyl-4-oxazolyl)-) 関連製品

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量